(R)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride
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Overview
Description
®-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride typically involves the following steps:
Formation of Pyrrolidine-2-carbaldehyde: This intermediate can be synthesized via the oxidation of pyrrolidine derivatives.
Coupling Reaction: The pyrrolidine-2-carbaldehyde is then coupled with a pyridine derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The pyrrolidine moiety can be oxidized to form pyrrolidinones.
Reduction: Reduction reactions can convert the pyridine ring to dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Pyrrolidinones and other oxidized derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
®-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyridine: A six-membered nitrogen-containing aromatic ring.
Pyrrolidinones: Oxidized derivatives of pyrrolidine.
Uniqueness
®-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride is unique due to its combination of a pyridine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-[2-[(2R)-pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11;;/h1-2,4,8,11,13H,3,5-7,9H2;2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYYYLMESHVIGM-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCC2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CCC2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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